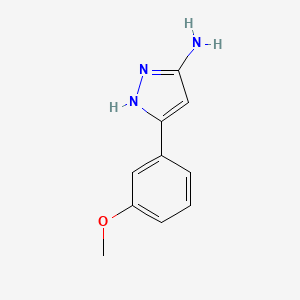

5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-methoxyphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-8-4-2-3-7(5-8)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRHWGYZQAKQQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395880 | |

| Record name | 5-(3-Methoxyphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96799-04-1 | |

| Record name | 5-(3-Methoxyphenyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96799-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Methoxyphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine: Synthesis, Properties, and Reactivity

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its presence in a multitude of clinically significant therapeutic agents.[1][2] Derivatives of pyrazole are known to exhibit a wide array of pharmacological activities, including roles as kinase inhibitors in oncology and as anti-inflammatory agents.[1][2] Within this esteemed class of compounds, 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine emerges as a key building block for the synthesis of more complex molecular architectures. Its bifunctional nature, featuring a reactive aminopyrazole core and a methoxyphenyl substituent, offers multiple points for chemical modification, making it a valuable intermediate for drug discovery and development professionals.

This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and the characteristic reactivity of this compound. The content herein is designed to equip researchers and scientists with the practical knowledge required to effectively utilize this compound in their research endeavors.

Physicochemical and Structural Properties

This compound is an aromatic heterocyclic compound. The free base has the chemical formula C₁₀H₁₁N₃O.[3] It is also commonly available as a hydrochloride salt (C₁₀H₁₁N₃O·HCl), which often exhibits improved stability and handling characteristics.[4]

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number (Free Base) | 96799-04-1 | [3] |

| CAS Number (HCl Salt) | 1025447-42-0 | [4] |

| Molecular Formula | C₁₀H₁₁N₃O | [3] |

| Molecular Weight | 189.21 g/mol | [3] |

| Appearance | Off-white powder (for HCl salt) | [4] |

Tautomerism

It is critical to recognize that 3-aminopyrazoles exist as a mixture of tautomers. For the title compound, the principal tautomeric forms are 5-(3-methoxyphenyl)-1H-pyrazol-3-amine and 3-(3-methoxyphenyl)-1H-pyrazol-5-amine. The equilibrium between these forms can be influenced by the solvent, pH, and temperature. For clarity, this guide will primarily refer to the compound as this compound, acknowledging the tautomeric nature of the pyrazole ring.

Synthesis of this compound

The most direct and widely employed method for the synthesis of 3-aminopyrazoles is the cyclocondensation of a β-ketonitrile with hydrazine.[5] This approach is highly efficient and provides a straightforward route to the pyrazole core. The following two-step synthesis protocol is adapted from the well-documented synthesis of the analogous 5-amino-3-(4-methoxyphenyl)pyrazole.

Step 1: Synthesis of 3-(3-Methoxyphenyl)-3-oxopropanenitrile

The precursor β-ketonitrile can be synthesized via a Claisen condensation between 3-methoxyacetophenone and a suitable cyanating agent, such as ethyl cyanoformate, in the presence of a strong base like sodium ethoxide.

Figure 1: Synthesis of the β-ketonitrile precursor.

Experimental Protocol:

-

To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol), add 3-methoxyacetophenone dropwise at 0 °C.

-

Slowly add ethyl cyanoformate to the reaction mixture, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Quench the reaction with dilute acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 3-(3-methoxyphenyl)-3-oxopropanenitrile.

Step 2: Synthesis of this compound

The final step involves the cyclocondensation of the β-ketonitrile with hydrazine hydrate.

Figure 2: Cyclocondensation to form the aminopyrazole.

Experimental Protocol:

-

Dissolve 3-(3-methoxyphenyl)-3-oxopropanenitrile (1.0 eq) in absolute ethanol.

-

Add hydrazine hydrate (3.0-5.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

-

The resulting crude product can be purified by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford this compound as a solid.

Predicted Spectral and Physical Properties

| Data Type | Predicted Characteristics |

| ¹H NMR | Signals corresponding to the methoxy group (singlet, ~3.8 ppm), aromatic protons on the methoxyphenyl ring, a singlet for the pyrazole C4-H, and broad signals for the amino and pyrazole N-H protons. |

| ¹³C NMR | Resonances for the methoxy carbon (~55 ppm), aromatic carbons, and pyrazole ring carbons. |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 190.1. |

| IR Spectroscopy | Characteristic N-H stretching bands for the amino and pyrazole groups (~3200-3400 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations. |

| Melting Point | Expected to be in the range of 130-150 °C for the free base. |

Chemical Reactivity

The reactivity of this compound is primarily dictated by the nucleophilicity of the endocyclic pyrazole nitrogen and the exocyclic amino group. This dual reactivity makes it an excellent precursor for the synthesis of fused heterocyclic systems.

Synthesis of Pyrazolo[1,5-a]pyrimidines

3-Aminopyrazoles readily undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form pyrazolo[1,5-a]pyrimidines.[1][6][7] This transformation is a cornerstone in the synthesis of kinase inhibitors and other biologically active molecules.[2]

Figure 3: Synthesis of Pyrazolo[1,5-a]pyrimidines.

Reaction Causality: The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group on one of the carbonyls, followed by cyclization involving the endocyclic pyrazole nitrogen and the second carbonyl group, with subsequent dehydration to form the aromatic fused ring system.

Synthesis of Pyrazolo[3,4-b]pyridines

Similarly, reaction with α,β-unsaturated carbonyl compounds or their precursors leads to the formation of pyrazolo[3,4-b]pyridines.[5][8][9] This class of compounds also demonstrates significant biological activities.

Figure 4: Synthesis of Pyrazolo[3,4-b]pyridines.

Reaction Causality: The reaction typically involves a Michael addition of the amino group to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration to furnish the pyridone ring fused to the pyrazole.

Applications in Drug Discovery

The utility of this compound lies in its role as a versatile intermediate. The pyrazole scaffold is a key component of numerous kinase inhibitors, which are crucial in cancer therapy.[1][2] By serving as a starting point for the synthesis of libraries of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, this compound enables the exploration of structure-activity relationships (SAR) for various kinase targets. Furthermore, its application extends to the development of agrochemicals and advanced materials.[4]

Conclusion

This compound is a strategically important building block in synthetic and medicinal chemistry. Its straightforward synthesis from readily available starting materials and its predictable reactivity make it an invaluable tool for the construction of complex, biologically active molecules. This guide provides a foundational understanding of its properties and chemical behavior, empowering researchers to leverage its full potential in the pursuit of novel therapeutic agents and other advanced chemical entities.

References

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Spectroscopic Signature of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine: A Technical Guide for Researchers

An In-depth Analysis of Predicted NMR, IR, and MS Data for a Key Heterocyclic Scaffold

Abstract

5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile scaffold for the development of novel therapeutic agents and functional materials.[1] A thorough understanding of its structural and electronic properties is paramount for its application, and this is primarily achieved through a detailed analysis of its spectroscopic data. This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, this guide, grounded in the analysis of structurally related pyrazole derivatives and fundamental spectroscopic principles, offers a robust predictive framework for researchers.[2][3][4] The methodologies for acquiring such data are also detailed, providing a complete workflow for the characterization of this important molecule.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and comparative analysis of data from similar compounds reported in the literature.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons of the methoxyphenyl ring, the vinyl proton of the pyrazole ring, the amine protons, the pyrazole NH proton, and the methoxy group protons. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2' | 7.20 - 7.30 | m | - | 1H |

| H-4' | 6.80 - 6.90 | m | - | 1H |

| H-5' | 7.30 - 7.40 | t | ~8.0 | 1H |

| H-6' | 7.15 - 7.25 | m | - | 1H |

| H-4 (pyrazole) | ~5.90 | s | - | 1H |

| -NH₂ | ~5.50 | br s | - | 2H |

| -OCH₃ | ~3.80 | s | - | 3H |

| -NH (pyrazole) | 11.0 - 12.0 | br s | - | 1H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (pyrazole) | ~158 |

| C-5 (pyrazole) | ~145 |

| C-4 (pyrazole) | ~90 |

| C-1' | ~132 |

| C-2' | ~112 |

| C-3' | ~160 |

| C-4' | ~105 |

| C-5' | ~130 |

| C-6' | ~115 |

| -OCH₃ | ~55 |

Predicted Infrared (IR) Spectrum

The IR spectrum will highlight the presence of key functional groups. The predicted absorption bands and their corresponding vibrational modes are listed in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | N-H stretching | Amine (-NH₂) and Pyrazole (-NH) |

| 3100 - 3000 | C-H stretching | Aromatic C-H |

| 2950 - 2850 | C-H stretching | Methoxy (-OCH₃) |

| ~1620 | C=N stretching | Pyrazole ring |

| ~1580 | C=C stretching | Aromatic ring |

| 1250 - 1200 | C-O stretching | Aryl ether |

Predicted Mass Spectrum (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern of the molecule.

-

Molecular Formula: C₁₀H₁₁N₃O

-

Molecular Weight: 189.22 g/mol

-

Predicted Molecular Ion Peak (M⁺): m/z = 189

-

Predicted Fragmentation: Key fragments would likely arise from the loss of the methoxy group, cleavage of the pyrazole ring, and loss of the amino group.

Experimental Protocols

The following are standard procedures for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Structural Elucidation Workflow

The following diagram illustrates the relationship between the molecular structure and the expected spectroscopic data.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. While based on sound spectroscopic principles and data from analogous structures, experimental verification is essential for definitive structural confirmation. The outlined experimental protocols offer a clear path for researchers to obtain and interpret the necessary data, facilitating the advancement of research and development involving this valuable chemical entity.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to the Synthesis and Characterization of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine, a heterocyclic amine of significant interest in medicinal chemistry. The aminopyrazole scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including roles as kinase inhibitors and anticancer agents.[1][2][3] This document outlines a robust and efficient two-step synthetic pathway, commencing with the formation of a key enaminone intermediate followed by a cyclocondensation reaction to construct the pyrazole ring. We delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind procedural choices. Furthermore, this guide establishes a full spectroscopic profile of the title compound, detailing the expected outcomes from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, providing a practical and scientifically grounded framework for the preparation and validation of this valuable molecular building block.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, which serves as a cornerstone in the development of therapeutic agents.[1][4] Its derivatives are known to exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant activities.[1][5] The introduction of an amino group to the pyrazole ring, creating aminopyrazoles (APs), further enhances the molecule's utility as a versatile framework in drug discovery.[1][2] Specifically, 5-aminopyrazoles are key precursors for a multitude of bioactive compounds and have been extensively studied for their potential as anti-inflammatory and anticancer agents.[5][6]

This compound, the subject of this guide, incorporates both the crucial 5-aminopyrazole core and a methoxyphenyl substituent, a common feature in many pharmacologically active molecules. This strategic combination of functional groups makes it a highly valuable intermediate for the synthesis of novel drug candidates, particularly kinase inhibitors for cancer therapy.[1][7] A reliable and well-characterized synthetic route is therefore essential for advancing research in this area.

Synthetic Strategy and Experimental Protocols

The synthesis of this compound is efficiently achieved through a two-step sequence. The core logic involves the construction of an acyclic precursor containing the necessary carbon and nitrogen framework, which is then cyclized to form the stable aromatic pyrazole ring.

Retrosynthetic Analysis & Pathway Overview

A logical retrosynthetic disconnection of the target molecule points to a β-enaminone and hydrazine as the key precursors. The enaminone itself can be readily prepared from the corresponding acetophenone. This leads to a convergent and efficient synthetic plan.

Caption: Retrosynthetic analysis of the target compound.

The forward synthesis, therefore, proceeds as follows:

-

Step 1: Synthesis of 3-(Dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one. This step involves a condensation reaction between 3-methoxyacetophenone and N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

-

Step 2: Synthesis of this compound. The enaminone intermediate from Step 1 undergoes a cyclocondensation reaction with hydrazine hydrate to yield the final product.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(Dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one (Enaminone Intermediate)

Caption: Workflow for the synthesis of the enaminone intermediate.

-

Rationale: 3-Methoxyacetophenone provides the core aryl ketone structure. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as a highly reactive and efficient one-carbon (C1) synthon, reacting with the α-methyl group of the ketone to form the enaminone.[8][9] The reaction is typically driven to completion by heating, which removes the volatile methanol byproduct.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methoxyacetophenone (1.0 eq).

-

Add N,N-Dimethylformamide dimethyl acetal (1.2 - 1.5 eq). Toluene can be used as a solvent, although the reaction often proceeds efficiently neat.

-

Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Remove the solvent and excess DMF-DMA under reduced pressure. The resulting crude product, 3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one, is often a solid or viscous oil and can be used in the next step without further purification.[10][11][12][13]

-

Step 2: Synthesis of this compound

Caption: Workflow for the cyclization to form the aminopyrazole.

-

Rationale: This is a classic pyrazole synthesis via the cyclocondensation of a 1,3-dielectrophile (the enaminone) with a dinucleophile (hydrazine).[14][15][16] The hydrazine initially displaces the dimethylamino group, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[17][18] Using a protic solvent like ethanol or acetic acid facilitates the proton transfer steps required in the mechanism.

-

Procedure:

-

Dissolve the crude enaminone intermediate (1.0 eq) from the previous step in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

-

Add hydrazine hydrate (1.1 - 1.5 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

-

Alternatively, pour the cooled reaction mixture into ice-water. A solid product should precipitate out.

-

Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol or diethyl ether.

-

Dry the product under vacuum. If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.[19]

-

Physicochemical and Spectroscopic Characterization

Thorough characterization is critical to confirm the structure and purity of the synthesized this compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₃O | [19][20][21] |

| Molecular Weight | 189.21 g/mol | [19][21] |

| Appearance | Typically an off-white to light yellow solid | N/A |

| CAS Number | 96799-04-1 | [19][21] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| OCH₃ (Methoxyphenyl) | ~ 3.82 | Singlet (s) | 3H |

| Pyrazole C4-H | ~ 5.93 | Singlet (s) | 1H |

| Aromatic H (Methoxyphenyl) | ~ 6.80 - 7.40 | Multiplet (m) | 4H |

| NH₂ (Amino group) | Broad singlet, variable | Singlet (s) | 2H |

| NH (Pyrazole ring) | Broad singlet, variable | Singlet (s) | 1H |

| (Note: Data is referenced from similar structures and may vary slightly based on solvent and concentration. The amino and pyrazole NH protons are exchangeable with D₂O and their signals may be broad or not observed).[19] |

-

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| OCH₃ | ~ 55 |

| Pyrazole C4 | ~ 90-95 |

| Aromatic C (Methoxyphenyl) | ~ 110 - 135 |

| Aromatic C-O (Methoxyphenyl) | ~ 160 |

| Pyrazole C3 & C5 | ~ 140 - 155 |

| (Note: These are approximate values based on computational predictions and data from analogous pyrazole structures).[22][23][24] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[25]

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amine & Pyrazole) | Stretching | 3100 - 3400 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic -CH₃) | Stretching | 2850 - 2960 |

| C=N / C=C (Ring) | Stretching | 1500 - 1620 |

| C-O (Aryl Ether) | Stretching | 1200 - 1250 (strong) |

| (Note: IR data is based on characteristic frequencies for pyrazole and amine derivatives).[26][27][28] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.

| Analysis | Expected Result |

| Method | Electrospray Ionization (ESI) |

| Expected Ion | [M+H]⁺ |

| m/z Value | ~190.1 |

| (Note: The exact mass measurement via High-Resolution Mass Spectrometry (HRMS) would provide confirmation of the elemental composition).[19][29][30] |

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of this compound. The two-step process, involving the formation of an enaminone intermediate followed by cyclization with hydrazine, is efficient and scalable. The comprehensive characterization data provided, including NMR, IR, and MS, serves as a benchmark for researchers to verify the identity and purity of their synthesized material. As a key building block in medicinal chemistry, the availability of a robust synthetic and analytical protocol for this aminopyrazole derivative is crucial for the continued development of novel therapeutics.[24][31]

References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. visnav.in [visnav.in]

- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon | Semantic Scholar [semanticscholar.org]

- 9. N,N-Dimethylformamide Dimethyl Acetal: Catalytic Role in Synthesis Reactions and its Toxicity_Chemicalbook [chemicalbook.com]

- 10. (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]

- 13. 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | C13H19NO2 | CID 19360495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 18. researchgate.net [researchgate.net]

- 19. 5-(3-METHOXY-PHENYL)-2H-PYRAZOL-3-YLAMINE | 96799-04-1 [chemicalbook.com]

- 20. 1025447-42-0 Cas No. | 5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylaminehydrochloride | Matrix Scientific [matrix.staging.1int.co.uk]

- 21. 5-(3-METHOXY-PHENYL)-2H-PYRAZOL-3-YLAMINE | CAS: 96799-04-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 22. mdpi.com [mdpi.com]

- 23. jocpr.com [jocpr.com]

- 24. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. acgpubs.org [acgpubs.org]

- 29. asianpubs.org [asianpubs.org]

- 30. researchgate.net [researchgate.net]

- 31. Buy 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine | 957514-04-4 [smolecule.com]

The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy and Therapeutic Plasticity of the Pyrazole Ring

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable structural versatility and capacity for diverse chemical modifications have established it as an indispensable scaffold in the pursuit of novel therapeutic agents.[1][2] From the early analgesic and antipyretic properties of antipyrine discovered in the 19th century to the highly targeted therapies of the 21st century, pyrazole derivatives have consistently demonstrated a vast spectrum of pharmacological activities.[3][4] This guide provides a comprehensive technical overview of the core biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential. Designed for researchers and drug development professionals, this document aims to be a definitive resource, bridging fundamental chemistry with actionable insights for the discovery of next-generation therapeutics.

I. Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

The anti-inflammatory prowess of pyrazole derivatives is perhaps their most celebrated attribute, exemplified by the blockbuster drug Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor.[3] This class of compounds offers significant advantages over traditional non-steroidal anti-inflammatory drugs (NSAIDs) by mitigating the gastrointestinal side effects associated with non-selective COX-1 inhibition.

A. Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the selective inhibition of COX-2.[5][6] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[1][7] While COX-1 is constitutively expressed and plays a role in gastric protection and platelet function, COX-2 is induced during inflammation.[7]

The selectivity of diaryl-substituted pyrazoles like celecoxib for COX-2 is attributed to its chemical structure. The sulfonamide side chain of celecoxib binds to a hydrophilic side pocket present in the active site of COX-2, an accommodation not available in the more constricted active site of COX-1.[1] This selective binding prevents the synthesis of pro-inflammatory prostaglandins, thereby reducing inflammation, pain, and fever.[6][7]

Beyond COX-2 inhibition, some pyrazole derivatives exhibit anti-inflammatory effects through the modulation of other key inflammatory mediators and pathways, including the suppression of cytokines like TNF-α and IL-6, and the inhibition of lipoxygenase (LOX).[3]

Caption: Selective inhibition of COX-2 by pyrazole derivatives.

B. Structure-Activity Relationship (SAR) Insights

For diaryl-substituted pyrazoles, the following structural features are crucial for potent and selective COX-2 inhibition:

-

A central pyrazole ring.

-

A p-sulfonamide or a similar polar group on one of the phenyl rings, which is essential for binding to the hydrophilic pocket of COX-2.

-

Appropriate substitution on the second phenyl ring to optimize potency and pharmacokinetic properties. For instance, a methyl group at the para-position, as seen in celecoxib, is favorable.[3]

C. Quantitative Data: In Vitro and In Vivo Efficacy

The anti-inflammatory activity of pyrazole derivatives is quantified using various assays. The table below summarizes representative data for celecoxib and other experimental pyrazole derivatives.

| Compound | Target | Assay | IC50 / ED50 | Reference |

| Celecoxib | COX-2 | In vitro enzyme inhibition | 0.04 µM | [8] |

| Celecoxib | COX-1 | In vitro enzyme inhibition | 15 µM | [8] |

| Pyrazole Derivative 302 | COX-2 | In vitro enzyme inhibition | 0.26 µM | [9] |

| Pyrazole Derivative 3b | COX-2 | In vitro enzyme inhibition | 39.43 nM | [8] |

| Pyrazole Derivative 2g | Lipoxygenase (LOX) | In vitro enzyme inhibition | 80 µM | [10] |

| Pyrazole Derivative 6g | IL-6 Suppression | LPS-stimulated BV2 cells | 9.562 µM | [11] |

D. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

Objective: To assess the ability of a test pyrazole derivative to reduce paw edema induced by carrageenan.

Materials:

-

Male Wistar rats (180-200 g)

-

1% (w/v) Carrageenan solution in sterile saline

-

Test pyrazole derivative and vehicle

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.

-

Grouping: Divide the animals into groups (n=6): Vehicle control, reference drug, and test compound groups at various doses.

-

Drug Administration: Administer the test compound or reference drug orally or intraperitoneally. The vehicle control group receives only the vehicle.

-

Induction of Edema: After 30-60 minutes of drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.

II. Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

Pyrazole derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use, such as Crizotinib and Axitinib.[2][12] Their anticancer effects are mediated through the inhibition of various molecular targets crucial for tumor growth, proliferation, and survival.[8][13]

A. Mechanisms of Action: Targeting Key Oncogenic Pathways

The anticancer activity of pyrazole derivatives is diverse and often involves the inhibition of multiple signaling pathways.

-

Kinase Inhibition: Many pyrazole derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Pyrazoles can block the ATP-binding site of these receptor tyrosine kinases, inhibiting downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis.[4][14]

-

Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, pyrazole derivatives can induce cell cycle arrest, preventing cancer cells from progressing through the cell cycle.[13]

-

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives bind to the colchicine binding site of tubulin, disrupting microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[15][16]

-

Induction of Apoptosis: Many pyrazole-based compounds trigger programmed cell death in cancer cells through the activation of caspase cascades and modulation of Bcl-2 family proteins.[17]

Caption: Multiple anticancer mechanisms of pyrazole derivatives.

B. Quantitative Data: Cytotoxic and Antiproliferative Activities

The anticancer efficacy of pyrazole derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values against various cancer cell lines.

| Compound | Target/Cell Line | Assay | IC50 / GI50 | Reference |

| Crizotinib | ALK | Kinase Assay | 24 nM | [4] |

| Axitinib | VEGFR2 | Kinase Assay | 0.2 nM | [14] |

| Pyrazole Derivative 5b | K562 (Leukemia) | MTT Assay | 0.021 µM | [16] |

| Pyrazole Derivative 5b | A549 (Lung Cancer) | MTT Assay | 0.69 µM | [16] |

| Pyrazole Derivative 43 | MCF7 (Breast Cancer) | Cytotoxicity Assay | 0.25 µM | [14] |

| Pyrazole Derivative L2 | CFPAC-1 (Pancreatic Cancer) | MTT Assay | 61.7 µM | [18] |

| Pyrazole Derivative L3 | MCF-7 (Breast Cancer) | MTT Assay | 81.48 µM | [18] |

III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi, making them a promising scaffold for the development of new anti-infective drugs.[5][19]

A. Mechanism of Action: Inhibition of DNA Gyrase and Other Targets

While the exact mechanisms can vary, a significant number of antibacterial pyrazole derivatives are known to target bacterial DNA gyrase.[20] This essential enzyme is responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. By inhibiting DNA gyrase, these compounds lead to the cessation of bacterial growth and eventual cell death.[20]

Other proposed antimicrobial mechanisms for pyrazole derivatives include the disruption of the bacterial cell wall and the inhibition of protein and nucleic acid synthesis.[20]

Caption: Inhibition of bacterial DNA gyrase by pyrazole derivatives.

B. Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of pyrazole derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Organism | MIC (µg/mL) | Reference |

| Pyrazole Derivative 21a | S. aureus (MRSA) | 62.5 | |

| Pyrazole Derivative 21a | E. coli | 125 | |

| Imidazo-pyridine pyrazole 18 | E. coli | <1 | |

| Pyrano[2,3-c] pyrazole 5c | S. aureus | 6.25 | |

| Pyrazole-thiazole hybrid 17 | S. aureus (MRSA) | 4 | [20] |

| Pyrazole Derivative 7d | B. subtilis | 15.63 | [21] |

| Pyrazole Derivative 7d | B. megaterium | 15.63 | [21] |

| Pyrazole Derivative 21a | C. albicans | 7.8 | [19] |

| Pyrazole Derivative 21a | A. niger | 2.9 | [19] |

C. Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a pyrazole derivative that inhibits the visible growth of a specific microorganism.

Materials:

-

Test pyrazole derivative

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Serial Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by measuring the optical density using a microplate reader.

References

- 1. ClinPGx [clinpgx.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Differential modulation of GABA(A) receptor function by aryl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Voltage-gated sodium channels: pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitory effect of anti-seizure medications on ionotropic glutamate receptors: special focus on AMPA receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Ligand-Independent VEGFR2 Signaling Pathway Limits Angiogenic Responses in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. [wisdomlib.org]

- 16. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antiepileptic drugs and agents that inhibit voltage-gated sodium channels prevent NMDA antagonist neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Targeting Ionotropic Glutamate Receptors in the Treatment of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Role of Glutamate Receptors in Epilepsy | MDPI [mdpi.com]

- 21. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery of novel pyrazole-based kinase inhibitors.

**Whitepaper: A Guide to the Discovery and

Development of Novel Pyrazole-Based Kinase Inhibitors**

Abstract

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology. Dysregulation of kinase activity is a hallmark of numerous diseases. Small molecule kinase inhibitors have therefore emerged as a revolutionary class of therapeutics. Among the various chemical scaffolds utilized to achieve potent and selective kinase inhibition, the pyrazole ring has distinguished itself as a "privileged scaffold."[1][2] Its unique chemical properties, including its ability to act as both a hydrogen bond donor and acceptor, its synthetic tractability, and its capacity to form key interactions within the ATP-binding pocket of kinases, have made it a cornerstone of many FDA-approved drugs.[2][3] This guide provides an in-depth technical overview of the contemporary workflow for discovering and characterizing novel pyrazole-based kinase inhibitors, from initial target validation to preclinical candidate selection. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for therapeutic innovation.

Part 1: The Strategic Imperative - Why Pyrazoles for Kinase Inhibition?

The human kinome comprises over 500 kinases, all sharing a structurally conserved ATP-binding site.[4] The challenge in kinase inhibitor discovery is not merely to inhibit a kinase, but to do so with exquisite selectivity to minimize off-target effects.[5] This is where the strategic selection of a core chemical scaffold becomes paramount.

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a unique constellation of features that medicinal chemists have successfully exploited.[6]

-

Hydrogen Bonding: The N-unsubstituted pyrazole ring can simultaneously donate and accept hydrogen bonds, mimicking the adenine region of ATP and forming critical "hinge-binding" interactions in the kinase active site.[2]

-

Structural Rigidity & Vectorial Diversity: The planar pyrazole ring provides a rigid anchor, allowing substituents to be projected in well-defined vectors to probe different pockets of the kinase active site (e.g., the solvent front or hydrophobic back pocket), thereby driving potency and selectivity.[7]

-

Synthetic Accessibility: The chemical synthesis of substituted pyrazoles is well-established, allowing for rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[8]

-

Favorable Physicochemical Properties: Pyrazole-based fragments can impart improved drug-like properties, such as reduced lipophilicity, compared to other scaffolds, which is beneficial for pharmacokinetic profiles.[2]

Numerous successful drugs underscore the power of this scaffold. Ruxolitinib (a JAK1/2 inhibitor), Crizotinib (an ALK/MET inhibitor), and Encorafenib (a BRAF inhibitor) are all built upon a pyrazole core, demonstrating its broad applicability across different kinase families.[2][9]

Mechanism of Action: Competitive ATP Inhibition

Most pyrazole-based inhibitors function as Type I inhibitors, engaging the active, "DFG-in" conformation of the kinase. They operate by directly competing with endogenous ATP for binding to the active site.

Caption: Competitive inhibition of a kinase by a pyrazole-based inhibitor.

Part 2: A Modern Discovery & Characterization Workflow

The discovery of a novel pyrazole-based kinase inhibitor is a systematic, multi-stage process designed to identify potent, selective, and cell-active molecules with favorable drug-like properties.[4] This workflow is iterative, with feedback from later stages informing earlier-stage decisions.

Caption: Iterative workflow for pyrazole-based kinase inhibitor discovery.

Stage 1: Target Validation and High-Throughput Screening (HTS)

The initial step is to validate that inhibiting a specific kinase will have a therapeutic effect. Once validated, a robust, high-throughput biochemical assay is developed to screen large compound libraries.

Causality Behind Experimental Choice: The ADP-Glo™ Kinase Assay is an industry-standard choice for HTS. Its luminescence-based readout is highly sensitive, has a strong signal-to-background ratio, and is less susceptible to compound interference (e.g., fluorescence quenching) than other methods. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Protocol 1: ADP-Glo™ Kinase Assay for HTS

-

Objective: To quantify the inhibitory activity of test compounds against a target kinase.

-

Principle: A two-step reaction. First, the kinase reaction proceeds. Second, the remaining ATP is depleted, and the ADP generated is converted into ATP, which is then used by luciferase to generate a light signal proportional to kinase activity.

-

Methodology:

-

Plate Preparation: Dispense 1-5 µL of test compounds (typically at 10 µM) in DMSO into a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

-

Kinase Reaction: Add 10 µL of a solution containing the kinase, its specific substrate peptide, and ATP to each well. The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the kinase to ensure competitive inhibitors can be identified.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

-

ADP-Glo™ Reagent: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

-

Data Acquisition: Read the luminescence on a plate reader. Calculate the percent inhibition for each compound relative to the controls.

-

-

Self-Validation: The Z'-factor, a statistical measure of assay quality, is calculated from the positive and negative controls. A Z'-factor > 0.5 is considered robust and validates the screen's quality.

Stage 2: Hit-to-Lead (H2L) and Structure-Activity Relationship (SAR)

Hits from the HTS (compounds showing >50% inhibition at 10 µM) are confirmed and their potency (IC50) determined. The H2L phase involves synthesizing and testing analogues of these initial hits to establish a structure-activity relationship (SAR).[10][11] The goal is to improve potency, selectivity, and drug-like properties.

Data Presentation: Illustrative SAR Progression

This table shows a hypothetical optimization path for a pyrazole hit.

| Compound ID | R1 Group (at C3) | R2 Group (at N1) | Target Kinase IC50 (nM) | Selectivity (vs. Kinase X) | Cell Permeability (Papp, 10⁻⁶ cm/s) |

| Hit-1 | -Phenyl | -H | 1250 | 5-fold | 0.8 |

| Lead-1a | 4-Fluorophenyl | -H | 350 | 15-fold | 1.1 |

| Lead-1b | 4-Fluorophenyl | -Methyl | 410 | 12-fold | 3.5 |

| Lead-2 | 4-Fluorophenyl | -(CH₂)₂-Morpholine | 45 | >100-fold | 8.2 |

This data is illustrative.

The SAR from this stage provides critical insights. For example, adding a 4-fluorophenyl group at R1 improved potency (Hit-1 vs. Lead-1a), and introducing a morpholine moiety at R2 dramatically improved both potency and cell permeability (Lead-1a vs. Lead-2).[12]

Stage 3: Biophysical and Cellular Characterization

Potent leads must be further characterized to confirm their mechanism of action and on-target effects in a cellular environment.

1. Biophysical Validation: Surface Plasmon Resonance (SPR)

Causality Behind Experimental Choice: While IC50 values from biochemical assays are essential, they can be influenced by assay conditions. SPR provides direct measurement of binding kinetics (association rate, ka; dissociation rate, kd) and affinity (dissociation constant, KD), confirming a direct physical interaction between the inhibitor and the kinase. This is a crucial, self-validating step to rule out artifacts.

Protocol 2: Surface Plasmon Resonance (SPR) Analysis

-

Objective: To determine the binding kinetics and affinity of a pyrazole inhibitor to its target kinase.

-

Methodology:

-

Chip Preparation: Covalently immobilize the purified target kinase onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

-

Analyte Preparation: Prepare a dilution series of the pyrazole inhibitor in a suitable running buffer (e.g., HBS-EP+). A typical concentration range is 0.1x to 10x the expected KD.

-

Binding Cycle:

-

Inject the running buffer over the sensor surface to establish a stable baseline.

-

Inject the inhibitor solution for a set time (e.g., 180 seconds) to monitor the association phase .

-

Switch back to injecting running buffer to monitor the dissociation phase (e.g., 300 seconds).

-

-

Regeneration: Inject a regeneration solution (e.g., low pH glycine) to strip the bound inhibitor from the kinase, preparing the surface for the next cycle.

-

Data Analysis: Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD (kd/ka).

-

2. Cellular Validation: Western Blot for Target Engagement

Causality Behind Experimental Choice: A potent inhibitor must engage its target in the complex milieu of a living cell. A Western blot to measure the phosphorylation of a known downstream substrate of the target kinase is the gold-standard method to confirm on-target activity. A reduction in substrate phosphorylation upon treatment with the inhibitor provides direct evidence of target engagement.[13]

Caption: Inhibition of the JAK-STAT pathway by a pyrazole-based inhibitor.

Protocol 3: Western Blot for Phospho-STAT3 (Downstream of JAK)

-

Objective: To assess the ability of a pyrazole-based JAK inhibitor to block cytokine-induced STAT3 phosphorylation in cells.

-

Methodology:

-

Cell Culture & Treatment: Plate cells (e.g., HEL cells, which have active JAK-STAT signaling) and allow them to adhere. Treat the cells with a dose-response curve of the pyrazole inhibitor for 2 hours.

-

Stimulation: Stimulate the cells with a cytokine (e.g., Interleukin-6) for 15 minutes to induce JAK-mediated STAT3 phosphorylation.

-

Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE & Transfer: Separate 20-30 µg of each protein lysate by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Validation: Strip the membrane and re-probe with an antibody for total STAT3 to confirm that the observed decrease in p-STAT3 is due to inhibition of phosphorylation, not protein degradation, and to validate equal protein loading.

-

Part 3: Future Directions

The versatility of the pyrazole scaffold continues to be explored. Future innovations will likely focus on developing pyrazole-based molecules for more advanced therapeutic modalities, including:

-

Allosteric Inhibitors: Designing pyrazoles that bind to sites other than the ATP pocket to achieve higher selectivity.[14]

-

Covalent Inhibitors: Incorporating a reactive "warhead" onto the pyrazole scaffold to form a permanent covalent bond with a non-catalytic cysteine near the active site, leading to prolonged and potent inhibition.

-

PROTACs (Proteolysis-Targeting Chimeras): Using a pyrazole moiety as the kinase-binding "warhead" in a PROTAC, which hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target kinase rather than just inhibiting it.

The pyrazole scaffold, a cornerstone of medicinal chemistry, is poised to remain a critical component in the development of next-generation targeted therapies.[1][3]

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of substituted aminopyrazoles

An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted Aminopyrazoles

Foreword: The Aminopyrazole Core in Modern Drug Discovery

As a Senior Application Scientist, my experience has repeatedly confirmed that true innovation in drug development often hinges on a deep, mechanistic understanding of core chemical scaffolds. Among these, the aminopyrazole nucleus stands out as a "privileged scaffold," a term we reserve for molecular frameworks that demonstrate a remarkable ability to bind to a wide range of biological targets.[1][2][3] From approved kinase inhibitors to novel anti-infective agents, substituted aminopyrazoles are foundational to numerous therapeutic programs.[2][4][5][6]

This guide is designed for fellow researchers, scientists, and drug development professionals. It deviates from rigid templates to present a narrative that flows from the fundamental properties of the aminopyrazole core to its practical application in medicinal chemistry. We will not just list facts; we will explore the causality behind its unique characteristics and the experimental logic required to harness its potential. The protocols described herein are framed as self-validating systems, where congruent data from multiple analytical techniques is the only acceptable standard for structural and functional confirmation.

Part 1: The Aminopyrazole Scaffold: Structure and Intrinsic Properties

The versatility of aminopyrazoles stems from their unique electronic and structural features. The position of the amino group—whether at the 3, 4, or 5-position—dramatically influences the molecule's properties and reactivity.[1][3]

Annular Tautomerism: A Critical Equilibrium

Perhaps the most critical intrinsic chemical property of N-unsubstituted 3(5)-aminopyrazoles is annular prototropic tautomerism. This is a rapid, reversible 1,2-proton shift between the two adjacent ring nitrogen atoms, resulting in a dynamic equilibrium between the 3-amino-1H-pyrazole and 5-amino-1H-pyrazole forms.[7][8] Understanding this equilibrium is paramount, as it dictates the molecule's hydrogen bonding capabilities, reactivity, and ultimately, its interaction with biological targets.

While side-chain imino tautomers are theoretically possible, extensive experimental and computational studies confirm that the amino tautomers are significantly more stable and are the predominant species observed.[7] Theoretical calculations, supported by matrix isolation infrared (IR) spectroscopy, predict the 3-aminopyrazole (3AP) tautomer to be more stable than the 5-aminopyrazole (5AP) form in the gas phase.[8][9][10] This preference is often attributed to the electron-donating nature of the amino group.[11] However, the position of this equilibrium can be influenced by substituents, solvent polarity, and solid-state packing forces.[8][12]

Caption: Annular tautomeric equilibrium in 3(5)-aminopyrazole.

Spectroscopic Characterization: A Multi-Technique Approach

Unambiguous structural elucidation is the bedrock of chemical research. For substituted aminopyrazoles, a combination of spectroscopic methods provides a self-validating system where data from each technique must converge to confirm the proposed structure.

NMR is the most powerful tool for elucidating the precise connectivity and environment of atoms. For aminopyrazoles, ¹H and ¹³C NMR are indispensable. In cases of slow tautomerism on the NMR timescale (e.g., in DMSO-d6), distinct signals for both the 3-amino and 5-amino tautomers may be observed.[9]

| Technique | Nucleus | Typical Chemical Shift (δ, ppm) | Key Insights |

| ¹H NMR | Pyrazole C-H | 6.0 - 8.0 | Position and substitution pattern on the pyrazole ring. |

| Amino N-H | 4.0 - 7.0 (broad) | Presence of the amino group; exchangeable with D₂O. | |

| Substituent Protons | Variable | Elucidation of substituent structures. | |

| ¹³C NMR | Pyrazole C3/C5 | 130 - 160 | Highly sensitive to the electronic environment and tautomeric form. |

| Pyrazole C4 | 95 - 115 | Reflects substitution at the 4-position. | |

| Substituent Carbons | Variable | Confirms the carbon skeleton of substituents. |

Table 1: Typical NMR Spectroscopic Data for Substituted Aminopyrazoles.[13][14][15]

IR spectroscopy is excellent for identifying key functional groups. The N-H stretching vibrations of the amino group and the pyrazole ring are particularly diagnostic.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino Group | N-H Stretch | 3100 - 3400 (often two bands for primary amines) |

| Pyrazole Ring | N-H Stretch | 3100 - 3200 (broad) |

| C=N / C=C Stretch | 1500 - 1650 | |

| Nitrile (if present) | C≡N Stretch | 2150 - 2250 |

Table 2: Key Infrared Absorption Bands for Aminopyrazoles.[10][13][15]

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λmax) are sensitive to the aromatic system and the nature of the substituents. Typically, π-π* transitions are observed in the 240–330 nm range.[13][16]

Crystallographic Analysis: The Solid-State Reality

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[17] For aminopyrazoles, this technique is crucial for:

-

Confirming Tautomeric Form: It definitively identifies which tautomer (3-amino or 5-amino) exists in the crystal lattice.[9]

-

Elucidating Intermolecular Interactions: It reveals the hydrogen bonding networks and packing arrangements that stabilize the crystal structure.

-

Informing Structure-Based Drug Design: The precise bond lengths, angles, and conformation are critical inputs for computational docking and rational drug design.[5][6]

| Parameter | Compound 4a [13] | Compound 5d [13] | Significance |

| Crystal System | Monoclinic | Monoclinic | Describes the basic crystal symmetry. |

| Space Group | P2₁/n | P2₁/c | Defines the specific symmetry elements within the crystal. |

| a (Å) | 10.34 | 12.18 | Unit cell dimensions. |

| b (Å) | 10.98 | 10.65 | Unit cell dimensions. |

| c (Å) | 12.51 | 18.01 | Unit cell dimensions. |

| β (°) | 109.52 | 107.11 | Unit cell angle. |

Table 3: Comparative Crystallographic Data for Two Halogenoaminopyrazole Derivatives.[13]

Part 2: Experimental Protocols for Core Characterization

The trustworthiness of any synthesized compound relies on rigorous, systematic characterization. The following protocols represent a standard workflow in our laboratories, designed as a self-validating system.

Protocol: Spectroscopic and Structural Characterization Workflow

This workflow ensures that data from orthogonal techniques are used to build a comprehensive and validated structural profile of a newly synthesized substituted aminopyrazole.

Caption: A self-validating workflow for aminopyrazole characterization.

Protocol: General Method for NMR Analysis

-

Sample Preparation: Weigh 5-10 mg of the aminopyrazole derivative. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard single-pulse sequence with a relaxation delay of 1-2 seconds.

-

Data Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Assign peaks based on chemical shifts, coupling patterns, and comparison with known aminopyrazole structures.

Protocol: General Method for Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow suitable single crystals of the compound by slow evaporation of a solvent, vapor diffusion, or solvent layering. The choice of solvent is critical and often requires screening.

-

Crystal Mounting: Select a high-quality crystal (clear, well-defined faces, no visible cracks) under a microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on a diffractometer. Cool the crystal to a low temperature (typically 100 K) using a nitrogen stream to minimize thermal motion.[17] Collect diffraction data by rotating the crystal in the X-ray beam (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model. Refine the atomic positions and thermal parameters against the experimental data until the model converges.

-

Data Analysis: Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions like hydrogen bonds.

Part 3: Aminopyrazoles in a Biological Context

The physical and chemical properties of substituted aminopyrazoles are not merely academic; they are the determinants of their biological activity. Their ability to act as hydrogen bond donors and acceptors, coupled with a rigid scaffold that can be precisely decorated with substituents, makes them ideal ligands for enzyme active sites.[2][3]

Case Study: Aminopyrazole Derivatives as FGFR Kinase Inhibitors

A prominent application of aminopyrazoles is in the development of inhibitors for receptor tyrosine kinases (RTKs) like the Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in various cancers.[5] Aminopyrazole-based inhibitors are designed to compete with ATP in the kinase domain's binding pocket.

Structure-based drug design has been used to develop aminopyrazole derivatives that can form covalent bonds with cysteine residues in the FGFR kinase domain, leading to potent and durable inhibition.[5] This strategy has proven effective against both wild-type and drug-resistant "gatekeeper" mutant forms of the enzyme.[5]

Caption: Simplified FGFR signaling and the point of aminopyrazole inhibition.[17]

Conclusion

Substituted aminopyrazoles represent a chemically rich and biologically validated scaffold. A profound understanding of their fundamental properties—from the subtle dynamics of tautomerism to their solid-state architecture—is not optional; it is the prerequisite for successful drug design and development. The integrated, multi-technique characterization workflow presented here provides the necessary rigor to ensure structural integrity. By leveraging these foundational chemical insights, researchers can more effectively design next-generation aminopyrazole derivatives with enhanced potency, selectivity, and drug-like properties, continuing the legacy of this remarkable heterocyclic core.

References

- 1. mdpi.com [mdpi.com]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Review of Biologically Active Pyrazole Compounds: From Privileged Scaffold to Marketed Drugs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Versatility of the Pyrazole Nucleus

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the title of "privileged scaffolds." These structures possess the ideal combination of synthetic accessibility, metabolic stability, and the ability to present functional groups in a precise three-dimensional orientation to interact with multiple, diverse biological targets. The pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—is a quintessential example of such a scaffold.[1][2][3] First described in 1883, its journey from a chemical curiosity to a cornerstone of modern pharmaceuticals is a testament to its remarkable versatility.[4]

This guide eschews a conventional, rigid review format. Instead, it is structured to provide a deep, mechanistic-driven exploration of the major therapeutic areas where pyrazole-based compounds have made a significant impact. As a senior application scientist, my objective is not merely to list examples but to dissect the causality behind their success—to explain why the pyrazole scaffold is so effective in a given context and to provide the practical, field-proven methodologies that underpin their discovery and evaluation. We will journey through key signaling pathways, examine structure-activity relationships (SAR), and detail the self-validating experimental protocols that form the bedrock of drug development.

Chapter 1: The Anti-Inflammatory Revolution - Selective COX-2 Inhibition

The Mechanistic Rationale for Selectivity

There are two key COX isoforms:

-

COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[8]

-

COX-2: An inducible enzyme, primarily expressed at sites of inflammation.[8]

Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen are non-selective, inhibiting both COX-1 and COX-2. While this reduces inflammation, the concurrent inhibition of COX-1 leads to common and significant side effects, most notably gastrointestinal ulcers and bleeding.[9][10] This created a clear therapeutic imperative: to design an agent that could selectively inhibit COX-2, thereby retaining anti-inflammatory efficacy while sparing the protective functions of COX-1.

The diaryl-substituted pyrazole, Celecoxib (Celebrex) , was the landmark achievement of this effort.[11] Its chemical structure is the key to its selectivity. A sulfonamide side chain on one of the pyrazole's aryl substituents is able to bind to a specific hydrophilic side pocket present in the active site of the COX-2 enzyme, an area that is absent in the more constricted COX-1 active site.[12] This structural difference is the causal basis for its >100-fold selectivity for COX-2, a paradigm of rational drug design.[8][9]

Signaling Pathway: Prostaglandin Synthesis

The following diagram illustrates the conversion of arachidonic acid into pro-inflammatory prostaglandins and highlights the differential roles of COX-1 and COX-2.

Caption: The Arachidonic Acid Cascade and Site of Action for Pyrazole-based COX-2 Inhibitors.

Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay

This protocol describes a robust, self-validating method for quantifying the inhibitory potential of a test compound against human recombinant COX-2. The internal logic is based on measuring the rate of oxidation of a fluorogenic probe (ADHP) by prostaglandin G2, the initial product of the COX reaction. Inhibition of COX-2 reduces this rate, leading to a lower fluorescence signal.

Materials:

-

Human recombinant COX-2 enzyme

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Arachidonic Acid (substrate)

-

ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)

-

Heme (cofactor)

-

Test compounds (e.g., pyrazole derivatives) dissolved in DMSO

-

Positive control (Celecoxib)

-

96-well black microplate

-

Fluorescence plate reader (Excitation/Emission ~535/590 nm)

Step-by-Step Methodology:

-

Reagent Preparation: Prepare stock solutions of all reagents. Create a serial dilution of the test compounds and Celecoxib in DMSO. The final DMSO concentration in the well should be ≤1% to avoid solvent effects.

-

Enzyme Preparation: On ice, prepare a master mix containing the reaction buffer, COX-2 enzyme, ADHP, and Heme.

-

Assay Plate Setup:

-

Add 2 µL of diluted test compound, control, or DMSO (for 'no inhibition' control) to the appropriate wells of the 96-well plate.

-

Add 178 µL of the enzyme master mix to all wells.

-